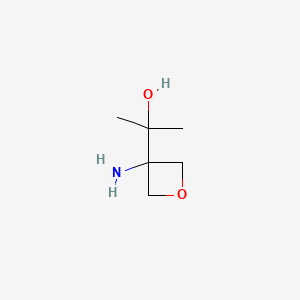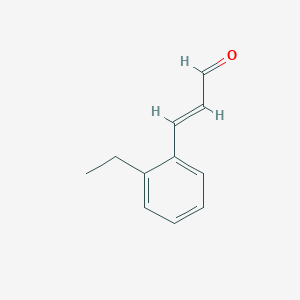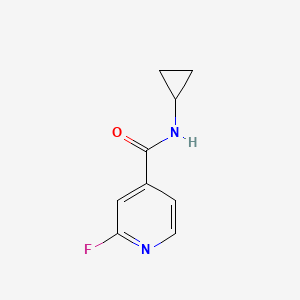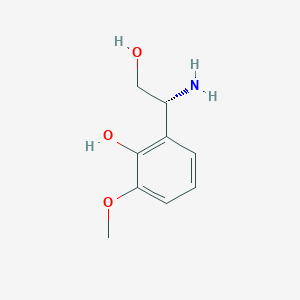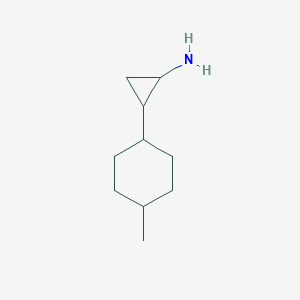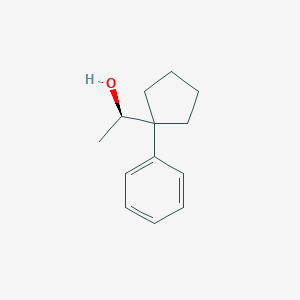
(R)-1-(1-Phenylcyclopentyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-Phenylcyclopentyl)ethan-1-ol is a chiral alcohol compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Phenylcyclopentyl)ethan-1-ol typically involves the following steps:
Cyclopentylation: The initial step involves the formation of the cyclopentyl ring, which can be achieved through cyclization reactions.
Phenylation: The phenyl group is introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Reduction: The final step involves the reduction of the intermediate compound to yield the desired ®-1-(1-Phenylcyclopentyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for ®-1-(1-Phenylcyclopentyl)ethan-1-ol may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(1-Phenylcyclopentyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl phenyl ketone, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
®-1-(1-Phenylcyclopentyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ®-1-(1-Phenylcyclopentyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylcyclopentanol: Similar structure but lacks the chiral center.
Cyclopentylmethanol: Contains a cyclopentyl ring but lacks the phenyl group.
Phenylethanol: Contains a phenyl group but lacks the cyclopentyl ring.
Uniqueness
®-1-(1-Phenylcyclopentyl)ethan-1-ol is unique due to its combination of a chiral center, phenyl group, and cyclopentyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(1R)-1-(1-phenylcyclopentyl)ethanol |
InChI |
InChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3/t11-/m1/s1 |
Clé InChI |
OLDXGGGHOCSMIT-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1(CCCC1)C2=CC=CC=C2)O |
SMILES canonique |
CC(C1(CCCC1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


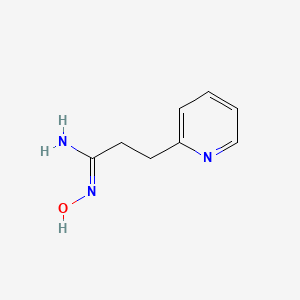
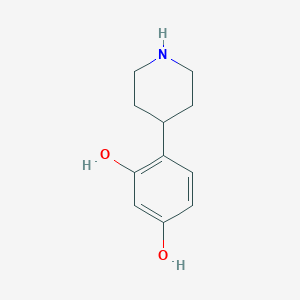
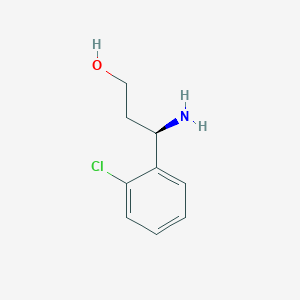
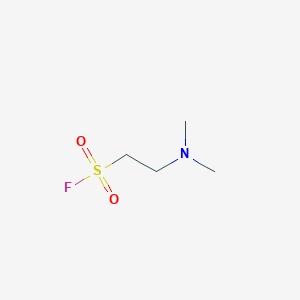
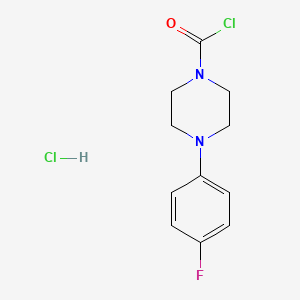

![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
